molecular formula C13H16N4O2S2 B2416493 4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonyl-2,1,3-benzothiadiazole CAS No. 2320926-19-8

4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonyl-2,1,3-benzothiadiazole

Cat. No.: B2416493
CAS No.: 2320926-19-8
M. Wt: 324.42
InChI Key: YNKFHHODNVKSMZ-UHFFFAOYSA-N
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Description

4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonyl-2,1,3-benzothiadiazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonyl-2,1,3-benzothiadiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine and pyrrolidine intermediates, which are then coupled with a sulfonyl chloride derivative of 2,1,3-benzothiadiazole. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonyl-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of 4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonyl-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The pyrrolidine and azetidine rings can interact with proteins and enzymes, potentially inhibiting their activity. The sulfonyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to its targets. Additionally, the benzothiadiazole moiety can participate in electron transfer processes, contributing to its biological and electronic activities .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonyl-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S2/c18-21(19,12-5-3-4-11-13(12)15-20-14-11)17-8-10(9-17)16-6-1-2-7-16/h3-5,10H,1-2,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKFHHODNVKSMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)S(=O)(=O)C3=CC=CC4=NSN=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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